molecular formula C14H13Br2N B3282562 1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine CAS No. 752192-84-0

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine

Cat. No. B3282562
CAS RN: 752192-84-0
M. Wt: 355.07 g/mol
InChI Key: LJFMBTCJNJSOJE-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine is a chemical compound that belongs to the class of phenethylamine derivatives. It is commonly referred to as DOB, which is an abbreviation of its chemical name. DOB is a potent psychedelic drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of DOB involves the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems in the brain. This results in altered perception, mood, and cognition. DOB also has affinity for other receptors such as dopamine and norepinephrine, which may contribute to its effects.
Biochemical and Physiological Effects
DOB has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. DOB has also been shown to induce changes in brain activity, as measured by electroencephalography (EEG) and functional magnetic resonance imaging (fMRI).

Advantages and Limitations for Lab Experiments

DOB is a potent and selective psychedelic drug that has been used in scientific research to investigate the role of the serotonin 2A receptor in psychiatric disorders. Its high affinity for this receptor makes it a valuable tool for studying the effects of receptor activation on brain function and behavior. However, the use of DOB in laboratory experiments is limited by its potential for abuse and its adverse effects on physiological function.

Future Directions

There are several future directions for research on DOB and its potential therapeutic applications. These include:
1. Investigation of the effects of DOB on different neurotransmitter systems in the brain, including the glutamate and GABA systems.
2. Development of novel DOB derivatives that have improved selectivity and efficacy for the serotonin 2A receptor.
3. Clinical trials to investigate the potential therapeutic applications of DOB in psychiatric disorders such as depression and anxiety.
4. Investigation of the long-term effects of DOB on brain function and behavior, including its potential for neurotoxicity and addiction.
5. Study of the effects of DOB in combination with other drugs, such as psychedelics and antidepressants, to investigate potential synergistic effects.
Conclusion
In conclusion, 1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine, or DOB, is a potent psychedelic drug that has been extensively studied in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. DOB has a high affinity for the serotonin 2A receptor and has been used to study the role of this receptor in psychiatric disorders. While DOB has potential for therapeutic use, its use in laboratory experiments is limited by its potential for abuse and adverse effects on physiological function. Further research is needed to fully understand the potential therapeutic applications of DOB and its long-term effects on brain function and behavior.

Scientific Research Applications

DOB has been extensively studied in scientific research to investigate its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has been used in studies to investigate the role of this receptor in the pathogenesis of psychiatric disorders such as depression and schizophrenia.

properties

IUPAC Name

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2N/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFMBTCJNJSOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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